molecular formula C15H21BFNO4 B12507925 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12507925
M. Wt: 309.14 g/mol
InChI Key: QIBZDLOJDATKQY-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a fluorinated aromatic compound with a boronic ester precursor. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound’s fluorine atom also contributes to its reactivity and stability, enhancing its effectiveness in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups. The presence of both a fluorine atom and a boronic ester group provides distinct reactivity and stability, making it particularly valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H21BFNO4

Molecular Weight

309.14 g/mol

IUPAC Name

2-fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-7-8-12(17)11(9-10)13(19)18(5)20-6/h7-9H,1-6H3

InChI Key

QIBZDLOJDATKQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N(C)OC

Origin of Product

United States

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